molecular formula C7H15NO B1422823 (4,4-Dimethylpyrrolidin-3-yl)methanol CAS No. 1784059-76-2

(4,4-Dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1422823
CAS No.: 1784059-76-2
M. Wt: 129.2 g/mol
InChI Key: RNLYNQCOUUKVGM-UHFFFAOYSA-N
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Description

(4,4-Dimethylpyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a methanol group at the 3-position and two methyl groups at the 4-position of the saturated five-membered ring. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol (non-salt form) . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of heterocyclic compounds for drug discovery. For example, it serves as a precursor for derivatives like (1-(6-chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol (CAS: 2092798-86-0), which has applications in kinase inhibitor development .

Properties

IUPAC Name

(4,4-dimethylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5-8-3-6(7)4-9/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLYNQCOUUKVGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethylpyrrolidin-3-yl)methanol typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,4-Dimethylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (4,4-Dimethylpyrrolidin-3-yl)methanol can be compared to analogs with modifications to the pyrrolidine ring, substituents, or appended functional groups. Below is a detailed analysis:

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Notes
This compound C₇H₁₅NO 129.20 4,4-dimethyl, 3-methanol Building block for drug intermediates; used in kinase inhibitor synthesis .
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol C₁₁H₁₆ClN₃O 241.72 6-Chloropyrimidine at N1 Kinase inhibitor precursor; higher lipophilicity due to chloropyrimidine .
(1-(4-Aminophenyl)-4,4-dimethylpyrrolidin-3-yl)methanol C₁₂H₁₈N₂O 209.72 4-Aminophenyl at N1 Potential intermediate for anticancer agents; enhanced solubility via amine group .
(1-(5-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol C₁₂H₁₇N₃O 219.29 5-Aminopyridine at N1 Chiral additive; used in asymmetric synthesis .
[1-(4-Methylbenzyl)piperidin-3-yl]methanol C₁₄H₂₁NO 219.32 Piperidine core with 4-methylbenzyl group Neuropharmacology studies; aromatic interactions in receptor binding .

Key Differences in Properties

  • Polarity/Solubility: The parent compound this compound exhibits moderate polarity due to the methanol group, making it soluble in polar solvents like methanol or ethanol . Derivatives with aromatic substituents (e.g., chloropyrimidine or aminophenyl) show reduced water solubility but improved lipid membrane permeability .
  • Synthetic Utility: The unmodified pyrrolidine-methanol structure is versatile for functionalization at the N1 position, as seen in and , where chloropyrimidine or methylpyrimidine groups are introduced via nucleophilic substitution . In contrast, analogs like [1-(4-methylbenzyl)piperidin-3-yl]methanol require more complex coupling reactions .
  • Pharmacological Potential: Chloropyrimidine derivatives (e.g., CAS: 2092798-86-0) are prioritized in kinase inhibitor research due to their ability to mimic ATP-binding motifs . Aminophenyl variants may target receptors requiring basic amine interactions, such as serotonin or dopamine receptors .

Stability and Handling

  • This compound and its hydrochloride salt (MW: 165.66 g/mol) are hygroscopic and require storage at 2–8°C .
  • Derivatives like (1-(6-chloro-2-methylpyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol are sensitive to heat and moisture, necessitating inert atmosphere handling .

Biological Activity

(4,4-Dimethylpyrrolidin-3-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H15_{15}NO. The compound features a pyrrolidine ring with two methyl groups at the 4-position and a hydroxymethyl group at the 3-position. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and other molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity and function. This interaction may modulate physiological processes associated with conditions such as anxiety and depression.

Biological Activities

  • Neuropharmacological Effects
    • Anxiolytic and Antidepressant Potential : Studies suggest that this compound may exhibit anxiolytic and antidepressant effects due to its structural similarity to known psychoactive compounds. It is believed to interact with neurotransmitter systems, although specific pathways remain to be fully elucidated.
  • Anti-inflammatory Properties
    • Preliminary research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Further studies are required to confirm these effects and clarify the underlying mechanisms.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound, focusing on its pharmacological potential:

  • Study 1 : A neuropharmacological assessment revealed that the compound modulates neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders.
  • Study 2 : In vitro assays demonstrated that this compound inhibits pro-inflammatory cytokine production in macrophages, supporting its role as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity Description References
Anxiolytic EffectsModulates neurotransmitter systems; potential treatment for anxiety disorders
Antidepressant PotentialStructural similarity to psychoactive compounds; influences mood regulation
Anti-inflammatory ActivityInhibits pro-inflammatory cytokines in vitro

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its unique structure allows it to be used as a ligand in biochemical assays and as an intermediate in pharmaceutical development. The compound's versatility makes it suitable for various applications across scientific disciplines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Dimethylpyrrolidin-3-yl)methanol
Reactant of Route 2
(4,4-Dimethylpyrrolidin-3-yl)methanol

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